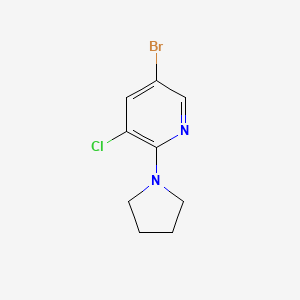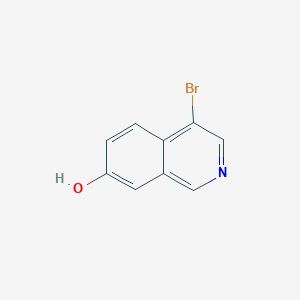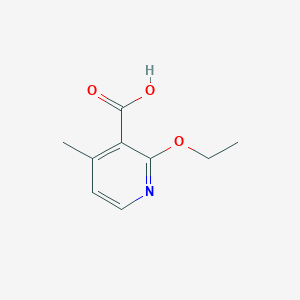![molecular formula C7H4N4 B1446662 Pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1260851-17-9](/img/structure/B1446662.png)
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile
説明
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It is a structural motif that has attracted chemists due to its biological and pharmacological importance . It has been found to have hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activity .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2 as precursors . The pyrazolo[3,4-d] pyrimidines 3a–b have been synthesized by a three-step reaction starting with 1 .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) 4a–g have been identified as strategic compounds for optical applications due to their tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
Fluorescent Probes for Bioimaging
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications. They are used as fluorescent probes for studying the dynamics of intracellular processes due to their high quantum yields and excellent photostability . These compounds can be used as lipid droplet biomarkers for cancer cells, demonstrating their versatility in bioimaging applications .
Chemosensors
The structural diversity and the presence of heteroatoms make Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives potential chelating agents for ions. This property is exploited in the development of chemosensors, which are crucial tools for detecting the presence of specific ions or molecules .
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile and its derivatives have shown significant potential in the field of cancer therapeutics. They have been used in the synthesis of compounds with potent anticancer activities against various human cancer cell lines, including colon and lung cancer .
Antimicrobial and Antifungal Agents
The pyrazolopyrimidine moiety is a common heterocycle nucleus in the design of pharmaceutical compounds with a variety of medicinal applications. These include antimicrobial and antifungal properties, making them valuable in the development of new treatments for infections .
Antidiabetic and Anti-Alzheimer’s Disease Agents
Compounds containing the Pyrazolo[1,5-a]pyrimidine-6-carbonitrile core have been explored for their potential in treating chronic diseases such as diabetes and Alzheimer’s disease. Their ability to interact with biological targets relevant to these diseases makes them promising candidates for drug development .
Anti-inflammatory and Antioxidant Applications
The versatility of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile extends to its use in anti-inflammatory and antioxidant applications. These compounds can modulate biological pathways that are involved in inflammatory responses and oxidative stress .
将来の方向性
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This suggests potential future directions in the development and application of these compounds.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have significant photophysical properties , making it a crucial tool for studying the dynamics of intracellular processes .
Mode of Action
The interaction of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile with its targets is primarily through its photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors . This interaction results in changes in the optical properties of the compound, making it useful for various applications .
Biochemical Pathways
Its photophysical properties suggest that it may influence pathways related to light absorption and emission . The downstream effects of these pathways could potentially include changes in cellular imaging and sensing .
Pharmacokinetics
Its tunable photophysical properties suggest that it may have a broad range of bioavailability .
Result of Action
The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile’s action are primarily related to its optical applications. Its interaction with electron-donating groups can result in changes in light absorption and emission , which can be used to study the dynamics of intracellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-6-carbonitrile. For instance, its stability under exposure to extreme pH has been studied . Furthermore, its synthesis methodology is simpler and greener as compared to other compounds, suggesting that it may be more environmentally friendly .
特性
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZIMCVNPNPSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient synthetic routes to pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A1: Several methods have been reported for synthesizing these compounds. One approach involves a multi-step process starting with the reaction of cyanoacetaldehyde with N,N-dimethylformamide dimethyl acetal to yield (2E)-3-(dimethylamino)-2-formylacrylonitrile. [] This intermediate undergoes ring closure with 3-amino-5-methylpyrazole, followed by hydrolysis to afford the desired 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. [] Another strategy employs a domino three-component condensation-oxidation reaction, utilizing readily available starting materials to generate 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. []
Q2: How do substituents on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile scaffold influence its reactivity?
A2: The presence of electron-withdrawing or electron-donating groups at various positions can significantly impact the reactivity of these compounds. For instance, 2-substituted 3-dimethylamino-2-propenenitriles readily react with nitrogen nucleophiles like hydrazine hydrate, 5-methyl-1H-pyrazol-3-amine, and 1H-benzo[d]imidazol-2-amine. [] These reactions lead to the formation of diverse heterocyclic systems, including pyrazoles, pyrazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo[1,2-a]pyrimidines. [] The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine-6-carbonitrile core dictates the regioselectivity of these reactions, enabling the synthesis of a variety of substituted derivatives.
Q3: What analytical techniques are employed to characterize and confirm the structures of newly synthesized pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A3: Researchers utilize a combination of spectroscopic and analytical techniques for structural elucidation. NMR spectroscopy, including 1H NMR and HMBC-15N experiments, provides valuable information about the connectivity and environment of atoms within the molecule. [] Additionally, NOE difference experiments help establish spatial relationships between protons, further confirming the assigned structures. Elemental analysis serves as a complementary tool to verify the elemental composition of the synthesized compounds. []
Q4: Have any biological activities been reported for pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives?
A4: Yes, preliminary investigations have shown that certain pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives exhibit promising anticancer activity. [] These compounds were screened against a panel of 60 cancer cell lines by the National Cancer Institute (NCI), demonstrating their potential as lead structures for further development. [] Further research is crucial to elucidate their mechanisms of action and optimize their pharmacological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)




![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
![2-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1446593.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)



![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)
